(2-ethylcyclopropyl)methanol
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Overview
Description
(2-ethylcyclopropyl)methanol is a cyclic organic compound with the chemical formula C6H10O.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-ethylcyclopropyl)methanol can be synthesized through several methods. One common method involves the hydrolysis of cyclopropyl cyanide. The process includes heating cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis and acidification to yield cyclopropanecarboxylic acid, which can then be converted to cyclopropanemethanol .
Industrial Production Methods: Industrial production methods for cyclopropanemethanol, 2-ethyl-, trans- typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of specialized equipment and controlled reaction conditions ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-ethylcyclopropyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize cyclopropanemethanol to the corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce cyclopropanemethanol to cyclopropylmethane.
Substitution: Halogenation reactions using reagents like phosphorus tribromide can substitute the hydroxyl group with a halogen.
Major Products:
Scientific Research Applications
(2-ethylcyclopropyl)methanol is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanemethanol, 2-ethyl-, trans- involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique cyclopropane ring structure contributes to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Cyclopropanemethanol: The parent compound without the ethyl substitution.
2-Methylcyclopropanemethanol: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: (2-ethylcyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trans-configuration also influences its reactivity and interactions compared to its cis-isomer .
Properties
CAS No. |
37882-55-6 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
[(1R,2R)-2-ethylcyclopropyl]methanol |
InChI |
InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
BGKKZLRPGJYFIP-RITPCOANSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CO |
SMILES |
CCC1CC1CO |
Canonical SMILES |
CCC1CC1CO |
31915-75-0 37882-55-6 |
|
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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